molecular formula C15H19NSi B13941729 1-benzhydryl-N,N-dimethylsilanamine

1-benzhydryl-N,N-dimethylsilanamine

Cat. No.: B13941729
M. Wt: 241.40 g/mol
InChI Key: HRAMEXCEBWZUEN-UHFFFAOYSA-N
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Description

1-Benzhydryl-N,N-dimethylazetidin-3-amine (CAS 55438-79-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₈H₂₂N₂ . It features a benzhydryl (diphenylmethyl) group attached to an azetidine (four-membered saturated nitrogen ring) core, with dimethylamine substituents at the 3-position. This compound is classified as a high-purity (≥99%) pharmaceutical intermediate, primarily used in research and industrial applications .

Naming Clarification: The query references "1-benzhydryl-N,N-dimethylsilanamine," which implies a silicon (Si)-based structure. However, the provided evidence predominantly describes azetidine derivatives (nitrogen-ring compounds). For accuracy, this article focuses on 1-benzhydryl-N,N-dimethylazetidin-3-amine, while also addressing a silicon analog, 1,1,1-trimethoxy-N,N-dimethylsilanamine (CAS 116228-47-8), from the evidence .

Properties

Molecular Formula

C15H19NSi

Molecular Weight

241.40 g/mol

IUPAC Name

N-benzhydrylsilyl-N-methylmethanamine

InChI

InChI=1S/C15H19NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,17H2,1-2H3

InChI Key

HRAMEXCEBWZUEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)[SiH2]C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-benzhydryl-N,N-dimethylsilanamine can be achieved through several synthetic routes. One common method involves the reaction of benzhydryl chloride with N,N-dimethylsilanamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-benzhydryl-N,N-dimethylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of benzhydryl-N,N-dimethylsilanamine oxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Scientific Research Applications

1-benzhydryl-N,N-dimethylsilanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-benzhydryl-N,N-dimethylsilanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

a) 1-(Diphenylmethyl)-N,N-diethylazetidin-3-amine (CAS 55438-74-9)
  • Molecular Formula : C₂₀H₂₆N₂
  • Key Differences: Substituents: Diethyl (-N(C₂H₅)₂) groups replace dimethyl (-N(CH₃)₂) on the azetidine ring. Molecular Weight: Higher due to ethyl groups (exact mass unspecified in evidence).
b) General Azetidine/Amine Comparators
  • N,N-Dimethylcyclohexylamine (CAS 98-94-2) and N,N-Dimethylisopropylamine (CAS 996-35-0):
    • Simpler amine structures without the azetidine ring or benzhydryl group.
    • Applications: Industrial solvents or catalysts, contrasting with the specialized pharmaceutical role of the benzhydryl-azetidine compound .

Silicon-Based Analog: 1,1,1-Trimethoxy-N,N-dimethylsilanamine (CAS 116228-47-8)

  • Molecular Formula: C₅H₁₅NO₃Si
  • Structure : Silicon center bonded to three methoxy (-OCH₃) groups and a dimethylamine (-N(CH₃)₂) group.
  • Applications : Classified as an electronic chemical, likely used in material science or as a precursor in silicon-based synthesis .
  • Purity Grades : Available at 80%, 90%, 98%, and 99.999% (ultra-high purity for specialized applications) .

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